

MK-2048 binding site on HIV integrase

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Compound of Interest

Compound Name: MK-2048

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An In-depth Technical Guide to the **MK-2048** Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

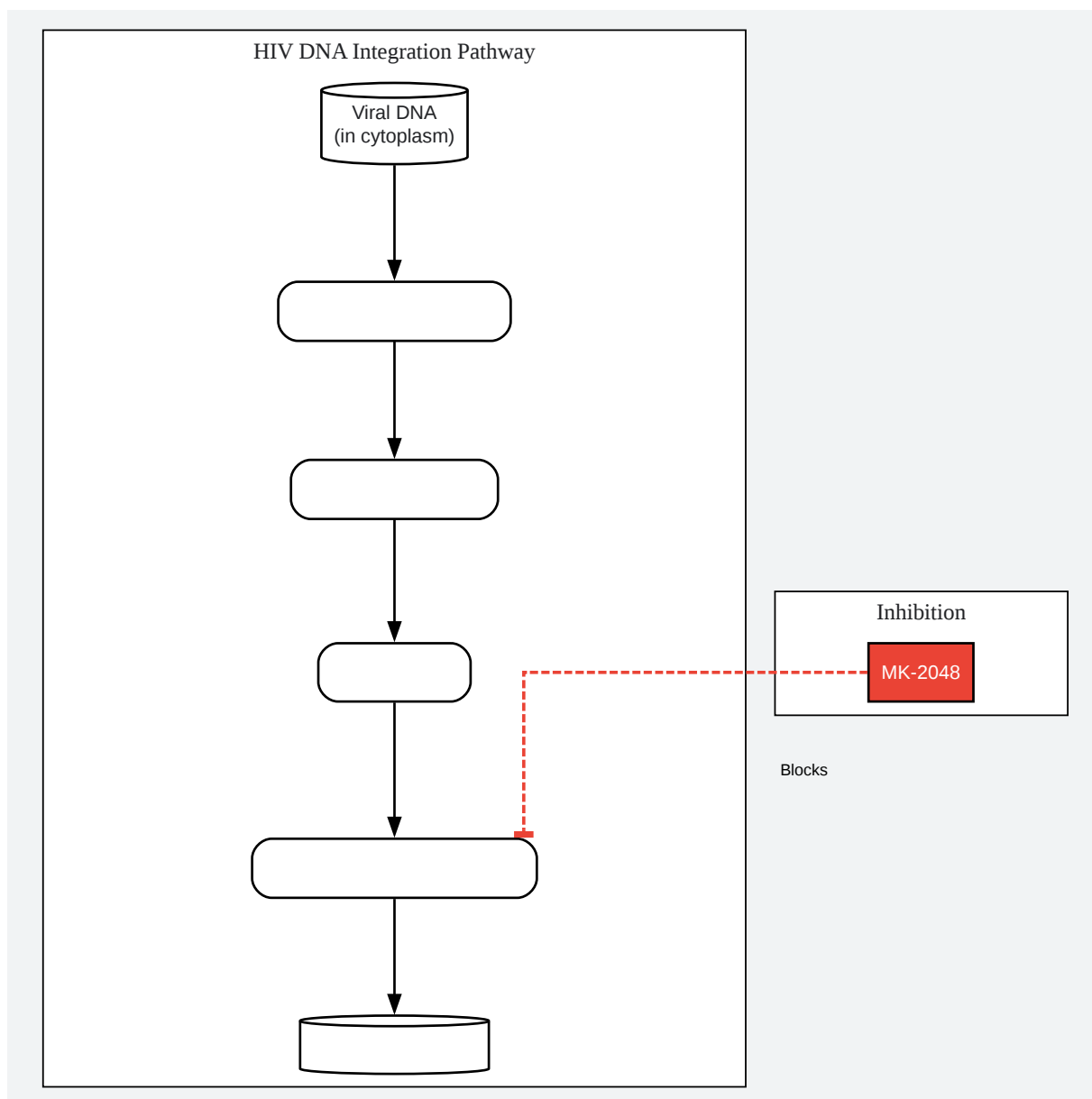
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication.^{[1][2][3]} It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer, which establishes a permanent infection.^{[1][2][4][5]} This makes HIV-1 IN a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.

MK-2048 is a second-generation INSTI developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir (RAL) and elvitegravir (EVG).^{[6][7][8][9]} It demonstrates potent activity by binding to the catalytic core of the integrase enzyme.^{[10][11]} Although investigated for pre-exposure prophylaxis (PrEP) in a vaginal ring formulation, clinical development of **MK-2048** did not proceed further.^{[6][12][13][14]} Nevertheless, the study of its interaction with HIV integrase provides valuable insights into the mechanism of INSTIs and the development of resistance.

Mechanism of Action and Binding Site

HIV integrase performs its function in two distinct catalytic steps: 3'-processing and strand transfer.^{[4][15]} INSTIs, including **MK-2048**, act by binding to the "intasome," a stable complex formed by the integrase enzyme and the ends of the viral DNA.^[1]

MK-2048 specifically binds within the enzyme's active site, at the DNA-protein interface.^[1] Its mechanism involves the chelation of two essential magnesium ions (Mg^{2+}) that are critical for the catalytic activity of the enzyme.^{[1][16]} By binding to these metal ions, **MK-2048** effectively displaces the reactive 3' end of the viral DNA from the active site, thereby preventing the strand transfer reaction and halting the integration of the viral genome into host DNA.^[1] The binding of **MK-2048** involves key interactions with the catalytic triad residues of the integrase core domain and π -stacking interactions with the terminal nucleotide rings of the viral DNA.^[1]

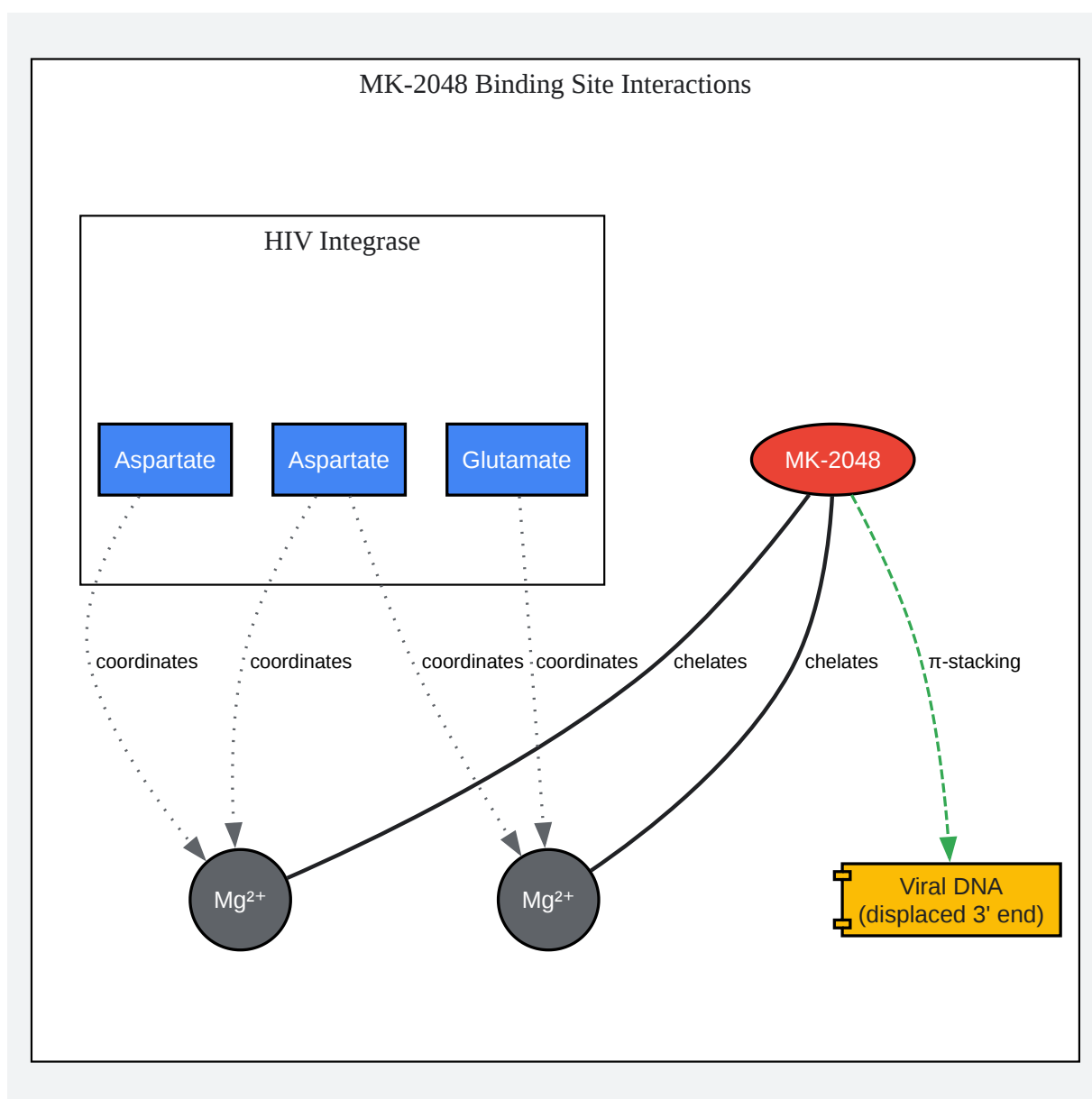


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Caption: HIV integration pathway and the inhibitory action of **MK-2048**.

Molecular Interactions at the Binding Site

Structural studies, primarily using prototype foamy virus (PFV) intasomes as a model, have elucidated the binding mode of second-generation INSTIs like **MK-2048**.^{[17][18][19]} The inhibitor positions itself in the active site pocket vacated by the displaced terminal viral DNA base. The core of the inhibitor chelates the two catalytic Mg^{2+} ions, which are coordinated by the highly conserved D, D, E motif of the integrase catalytic core domain. This interaction is fundamental to its inhibitory activity.



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Caption: Key molecular interactions of **MK-2048** in the HIV IN active site.

Quantitative Inhibition Data

MK-2048 is a potent inhibitor of HIV-1 integrase, with inhibitory concentrations (IC₅₀) in the low nanomolar range. Its potency varies against different HIV subtypes and mutants.

Target Enzyme/Complex	Condition	IC ₅₀ (nM)	Reference(s)
Wild-Type Integrase			
HIV-1 Integrase	Wild-Type	2.6	[10][11]
HIV-1 Subtype B IN	Wild-Type	75	[10]
HIV-1 Subtype C IN	Wild-Type	80	[10]
Mutant Integrase			
INR263K	Mutant	1.5	[10][11]
N224H Intasome	RAL Resistance Pathway	25	[10][19]
S217H Intasome	RAL Resistance Pathway	200 - 900	[10][19]
Cell-Based Assay			
HIV-1BaL	TZM-bl cells	0.46 - 0.54	[20]

Experimental Protocols

The binding site and inhibitory characteristics of **MK-2048** were determined through a combination of biochemical assays, cell-based studies, and structural biology techniques.

Protocol: In Vitro Integrase Strand Transfer Assay

This biochemical assay is used to directly measure the inhibition of the integrase-catalyzed strand transfer reaction and to determine the IC₅₀ value of a compound.

- Reagents and Materials:

- Recombinant full-length HIV-1 integrase protein.
- Oligonucleotide substrates mimicking the processed viral DNA end (donor DNA), often labeled with a fluorophore (e.g., Cy5).
- Oligonucleotide substrates mimicking the target host DNA (acceptor DNA), often biotinylated for capture.
- Assay Buffer: Contains HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).
- Detection Reagent: Streptavidin-linked fluorophore (e.g., Europium) that can engage in FRET with the donor DNA label.
- Test Compound: **MK-2048** serially diluted in DMSO.

- Procedure:

- HIV-1 integrase is pre-incubated with the donor DNA substrate in the assay buffer to allow for the formation of the IN-DNA complex (intasome).
- Varying concentrations of **MK-2048** (or DMSO control) are added to the pre-formed complexes and incubated.
- The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.
- The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at 37°C.
- The reaction is stopped, and the detection reagent is added.
- The amount of strand transfer product is quantified by measuring the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The signal is generated only when the donor and acceptor DNA are ligated, bringing the two fluorophores into close proximity.[\[21\]](#)

- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol: X-ray Crystallography of the Intasome-Inhibitor Complex

Structural elucidation of INSTI binding has relied on the use of the prototype foamy virus (PFV) intasome, which is more stable and amenable to crystallization than its HIV-1 counterpart but shares a highly conserved active site.

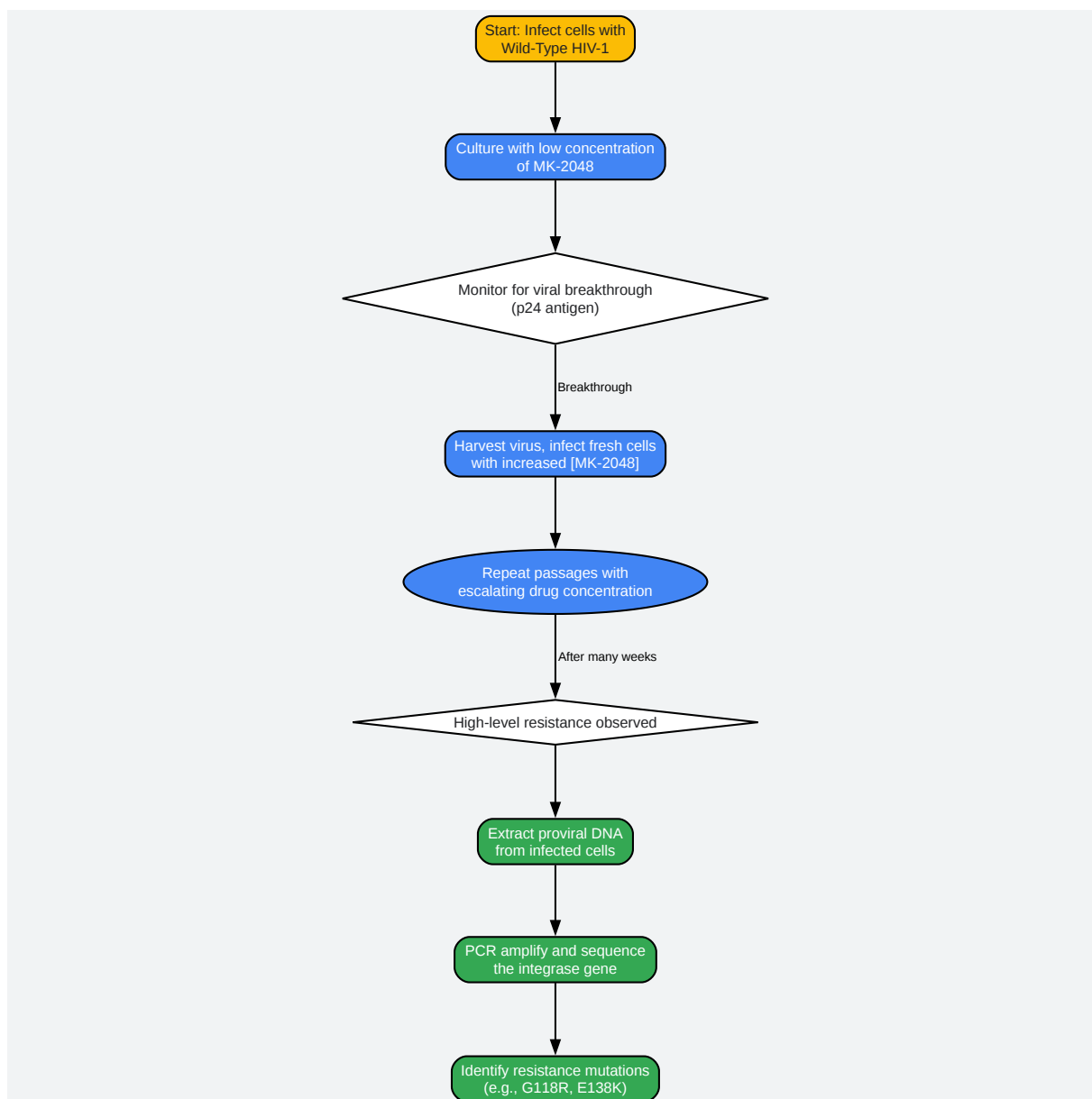
- Protein and DNA Preparation:
 - Recombinant PFV integrase is expressed and purified.
 - Oligonucleotides corresponding to the PFV U5 viral DNA end are synthesized and annealed.
- Intasome Assembly and Crystallization:
 - The purified PFV integrase and viral DNA oligonucleotides are mixed in a specific molar ratio and incubated to allow for the assembly of the intasome complex.
 - The assembled intasome is purified using size-exclusion chromatography.
 - Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).
- Inhibitor Soaking:
 - Once intasome crystals are grown, they are transferred to a solution containing a high concentration of **MK-2048** and the required divalent cations (Mg^{2+}). This allows the inhibitor to diffuse into the crystal and bind to the active site.
- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.

- The crystal structure is solved using molecular replacement, using a previously known intasome structure as a model.
- The resulting electron density map is used to build and refine the atomic model of the intasome in complex with **MK-2048**, revealing the precise binding orientation and molecular interactions.[\[18\]](#)[\[19\]](#)

Protocol: In Vitro Resistance Selection

This cell culture-based method is used to identify mutations in HIV-1 that confer resistance to an antiviral drug.

- Cell and Virus Culture:
 - A susceptible T-cell line (e.g., MT-4) is infected with a wild-type laboratory strain of HIV-1.
 - The infection is initiated in the presence of a sub-inhibitory concentration of **MK-2048**.
- Serial Passaging:
 - The culture is monitored for signs of viral replication (e.g., syncytia formation or p24 antigen levels).
 - Once viral breakthrough is observed, the cell-free supernatant containing the virus is collected and used to infect fresh cells.
 - This process is repeated (passaged) multiple times. With each subsequent passage, the concentration of **MK-2048** is gradually increased.
- Identification of Mutations:
 - After significant resistance is observed (i.e., the virus can replicate at high concentrations of **MK-2048**), the proviral DNA is extracted from the infected cells.
 - The integrase-coding region of the viral genome is amplified by PCR and sequenced.
 - The resulting sequences are compared to the original wild-type sequence to identify mutations that have been selected under the drug pressure.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)



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Caption: Experimental workflow for in vitro selection of drug resistance.

Resistance to MK-2048

Prolonged exposure of HIV-1 to **MK-2048** in cell culture led to the selection of novel resistance mutations not commonly associated with first-generation INSTIs.

- **Primary Mutation: G118R:** The G118R mutation was the first to appear, conferring a low level of resistance to **MK-2048**.^{[7][8]} However, this mutation significantly impaired the virus's replication capacity to about 1% of the wild-type virus.^{[7][9]} In structural models, residue G118 is located near the catalytic residue D116, and the introduction of a bulky, charged arginine residue is thought to decrease Mg^{2+} binding, thereby compromising enzyme function.^{[4][7][9]}
- **Secondary Mutation: E138K:** The subsequent selection of the E138K mutation partially restored the viral replication capacity (to ~13% of wild-type) and, in combination with G118R, increased the resistance to **MK-2048** to approximately 8-fold.^{[7][9]}

Importantly, viruses containing the G118R and E138K mutations remained largely susceptible to first-generation INSTIs raltegravir and elvitegravir, highlighting the unique interaction of **MK-2048** with the integrase enzyme.^{[7][8][9]}

Conclusion

MK-2048 is a potent second-generation INSTI that binds to the active site of HIV-1 integrase. Its mechanism of action is centered on the chelation of two catalytic magnesium ions, which disrupts the strand transfer step of viral DNA integration. The binding site involves critical interactions with the D, D, E catalytic motif. While **MK-2048** showed promise with its distinct resistance profile, particularly the emergence of the G118R mutation, its clinical development was not pursued. The detailed understanding of its binding mode, inhibitory activity, and resistance pathways continues to inform the design of new and more robust antiretroviral agents targeting HIV-1 integrase.

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